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Compound of Interest

Compound Name: Methimepip dihydrobromide

Cat. No.: B1663024 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Methimepip dihydrobromide is a potent and highly selective histamine H3 receptor (H3R)

agonist. This technical guide provides a comprehensive overview of its chemical and physical

properties, synthesis, pharmacology, and mechanism of action. The document is intended to

serve as a detailed resource for researchers and professionals engaged in drug discovery and

development, particularly those focused on the histaminergic system. While extensive

pharmacological data is available, this guide also highlights areas where publicly accessible

information, such as detailed synthesis protocols and comprehensive toxicology data, is limited.

Introduction
Methimepip, with the IUPAC name 4-(1H-imidazol-4-ylmethyl)-1-methylpiperidine, is a

piperidine derivative that has garnered significant interest in neuroscience research.[1] Its high

affinity and selectivity for the histamine H3 receptor make it a valuable tool for investigating the

physiological and pathological roles of this receptor. The H3 receptor, primarily expressed in

the central nervous system, acts as a presynaptic autoreceptor and heteroreceptor, modulating

the release of histamine and other neurotransmitters. Consequently, ligands acting on the H3

receptor, such as Methimepip, have potential therapeutic applications in a range of neurological

and psychiatric disorders. This guide synthesizes the current technical knowledge on

Methimepip dihydrobromide.
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Physicochemical Properties
Methimepip dihydrobromide is the salt form commonly used in research due to its enhanced

stability and solubility in aqueous solutions.[1]

Property Value Reference(s)

CAS Number 151070-80-3 [2]

Molecular Formula C₁₀H₁₇N₃·2HBr [2]

Molecular Weight 341.09 g/mol [2]

Appearance Solid

Solubility
Soluble to 100 mM in water;

Soluble in DMSO
[1]

Storage

Desiccate at room

temperature. Some sources

recommend storage at 0–4°C

in anhydrous conditions to

prevent deliquescence.

[1]

Stability

The dihydrobromide salt is

hygroscopic. The dioxalate salt

form exhibits superior stability.

[1]

Purity Typically >98% (HPLC) [1]

Synthesis
A detailed, step-by-step synthesis protocol for Methimepip dihydrobromide is not extensively

described in publicly available literature. However, the general synthetic route involves a multi-

step process typical for piperidine derivatives.[1] The key steps are:

Alkylation: Alkylation of 1-methylpiperidine with a protected imidazole-methyl halide.

Deprotection: Removal of the protecting group from the imidazole moiety.

Salt Formation: Reaction with hydrobromic acid (HBr) to yield the dihydrobromide salt.[1]
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Reaction progress and product identity are typically confirmed using analytical techniques such

as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance

(NMR) spectroscopy.[1]

General Synthesis of Methimepip Dihydrobromide

1-Methylpiperidine Alkylation with protected
imidazole-methyl halide Protected Methimepip derivative Deprotection Methimepip (free base) Salt Formation

(Hydrobromic Acid) Methimepip Dihydrobromide

Click to download full resolution via product page

A high-level overview of the synthetic pathway for Methimepip dihydrobromide.

Pharmacology
Mechanism of Action
Methimepip is a potent and selective agonist of the histamine H3 receptor.[3] The H3 receptor

is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[1] Agonist

binding to the H3 receptor initiates a signaling cascade that leads to the inhibition of adenylyl

cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in

cAMP modulates the activity of various downstream effectors, ultimately leading to the

presynaptic inhibition of neurotransmitter release, including histamine itself.[1]
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Simplified signaling pathway of Methimepip-mediated H3 receptor activation.
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Receptor Binding Affinity and Selectivity
Methimepip exhibits high affinity for the human histamine H3 receptor and remarkable

selectivity over other histamine receptor subtypes.

Receptor Subtype Binding Affinity (pKi) Reference(s)

Human H3 9.0 [3][4]

Human H4 5.7 [4]

Human H1 < 5.0 [4]

Human H2 < 5.0 [4]

This represents a >2000-fold selectivity for the H3 receptor over the H4 receptor and >10000-

fold selectivity over H1 and H2 receptors.[3]

Functional Activity
Methimepip acts as a full agonist at the histamine H3 receptor.

Assay Species/System Functional Activity Reference(s)

[³⁵S]GTPγS Binding
HEK-293 cells

(recombinant hH3R)
pEC₅₀ = 9.5 [3]

EFS-evoked

contractions
Guinea pig ileum pD₂ = 8.26 [3][4]

β-arrestin recruitment HEK-293 cells
EC₅₀ = 17 nM (50%

activity)
[1]

The reduced efficacy in β-arrestin recruitment suggests potential biased agonism, which may

have implications for receptor desensitization and long-term effects.[1]

In Vivo Pharmacology
Neurotransmitter Release: In vivo microdialysis studies in the rat brain have shown that

intraperitoneal administration of Methimepip (5 mg/kg) reduces the basal level of brain
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histamine to approximately 25% of the baseline.[3]

Behavioral Effects: In control rats, Methimepip has been shown to reduce the coupling of

excitatory post-synaptic field potentials to population spikes and diminish dentate gyrus long-

term potentiation (LTP).[5][6]

Toxicology
Comprehensive toxicological data, such as LD50 values for various routes of administration

and detailed cytotoxicity studies on relevant cell lines, are not readily available in the public

domain for Methimepip dihydrobromide. This information is critical for assessing the safety

profile of the compound and is an area that requires further investigation.

Experimental Protocols
Detailed, step-by-step protocols for experiments specifically utilizing Methimepip are not

consistently published. However, based on general methodologies for H3 receptor ligands, the

following outlines can be provided as a starting point for assay development.

Radioligand Binding Assay (General Protocol)
This protocol is a general guideline for a competitive radioligand binding assay to determine the

affinity of test compounds for the H3 receptor.

Radioligand Binding Assay Workflow

Prepare cell membranes
(e.g., from HEK-293 cells

expressing hH3R)

Incubate membranes with:
- [³H]Nα-methylhistamine (radioligand)
- Varying concentrations of Methimepip

Separate bound and free radioligand
(e.g., via filtration)

Quantify bound radioactivity
(e.g., using liquid scintillation counting)

Data Analysis:
- Determine IC₅₀

- Calculate Ki

Click to download full resolution via product page

A generalized workflow for a competitive radioligand binding assay.

Materials:

Cell membranes expressing the histamine H3 receptor (e.g., from HEK-293 or CHO cells).
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Radioligand: [³H]Nα-methylhistamine.

Test compound: Methimepip dihydrobromide.

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Filtration apparatus and glass fiber filters.

Scintillation counter and scintillation fluid.

Procedure:

Thaw and homogenize the cell membrane preparation in ice-cold assay buffer.

In a 96-well plate, add the cell membranes, [³H]Nα-methylhistamine at a concentration close

to its Kd, and varying concentrations of Methimepip.

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach

equilibrium.

Rapidly filter the contents of each well through glass fiber filters to separate bound from free

radioligand.

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using

a scintillation counter.

Analyze the data using non-linear regression to determine the IC₅₀ value, from which the Ki

value can be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay (General Protocol)
This protocol provides a general framework for a functional assay to measure the effect of

Methimepip on cAMP levels in cells expressing the H3 receptor.

Materials:

CHO-K1 or HEK-293 cells stably expressing the histamine H3 receptor.
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Test compound: Methimepip dihydrobromide.

Forskolin (to stimulate adenylyl cyclase).

cAMP detection kit (e.g., HTRF, ELISA).

Cell culture medium and reagents.

Procedure:

Plate the cells in a suitable microplate and culture overnight.

Wash the cells with assay buffer.

Pre-incubate the cells with varying concentrations of Methimepip for a short period (e.g., 15-

30 minutes).

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

Incubate for a further defined period (e.g., 30 minutes).

Lyse the cells and measure the intracellular cAMP concentration according to the

manufacturer's instructions for the chosen cAMP detection kit.

Analyze the data to determine the EC₅₀ value of Methimepip for the inhibition of forskolin-

stimulated cAMP accumulation.

In Vivo Microdialysis (General Protocol for Histamine
Measurement)
This is a generalized protocol for measuring extracellular histamine levels in the rat brain

following the administration of Methimepip.

Materials:

Male Wistar rats.

Stereotaxic apparatus.
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Microdialysis probes.

Perfusion pump.

Ringer's solution (perfusion fluid).

Methimepip dihydrobromide solution for injection.

Fraction collector.

HPLC system with fluorescence detection for histamine analysis.

Procedure:

Anesthetize the rat and place it in the stereotaxic apparatus.

Implant a microdialysis probe into the brain region of interest (e.g., hypothalamus or

prefrontal cortex).[7]

Perfuse the probe with Ringer's solution at a low flow rate (e.g., 1-2 µL/min).[7]

Allow for a stabilization period to obtain a stable baseline of histamine levels.

Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection tubes

containing a small amount of acid to prevent histamine degradation.[7]

Administer Methimepip dihydrobromide (e.g., 5 mg/kg, i.p.).[3]

Continue collecting dialysate samples to monitor changes in extracellular histamine levels.

Analyze the histamine content in the dialysate samples using a sensitive analytical method

such as HPLC with fluorescence detection.[7]

Conclusion
Methimepip dihydrobromide is a powerful research tool for elucidating the role of the

histamine H3 receptor in the central nervous system. Its high potency and selectivity make it an

ideal agonist for in vitro and in vivo studies. This technical guide has summarized the key
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physicochemical and pharmacological properties of Methimepip, providing a foundation for its

use in research. However, it is important to note the current limitations in publicly available

data, particularly regarding detailed synthesis procedures and comprehensive toxicological

information. Further research in these areas would be beneficial for the broader scientific

community and for the potential future development of H3 receptor-targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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